molecular formula C10H7ClN2 B1590693 2-(5-chloro-1H-indol-3-yl)acetonitrile CAS No. 81630-83-3

2-(5-chloro-1H-indol-3-yl)acetonitrile

Cat. No. B1590693
CAS RN: 81630-83-3
M. Wt: 190.63 g/mol
InChI Key: UHFZUNGNGGEESB-UHFFFAOYSA-N
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Description

“2-(5-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 81630-83-3. It has a molecular weight of 190.63 and its IUPAC name is (5-chloro-1H-indol-3-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 . The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of similar compounds have been explored to recognize the nature of electronic and optical properties .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. Its physical form is a powder and it has a molecular formula of C10H7ClN2 . The boiling point is 406.517ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Rehman, Saini, and Kumar (2022) explored the synthesis of derivatives from indole compounds, including 2-(5-chloro-1H-indol-3-yl)acetonitrile. These derivatives exhibited anti-inflammatory properties when tested on wistar albino rats, indicating potential applications in pharmaceuticals and medicine (Rehman, Saini, & Kumar, 2022).

Conversion Techniques

  • Aksenov et al. (2021) discussed the conversion of nitroalkenes to 2-(1H-indol-2-yl)acetonitriles, highlighting a method to transform byproducts into target acetonitrile molecules. This research contributes to synthetic chemistry, particularly in the efficient production of complex organic compounds (Aksenov et al., 2021).

Nucleophilic Reactivities

  • The nucleophilic reactivities of indoles, including variants such as 2-(5-chloro-1H-indol-3-yl)acetonitrile, were studied by Lakhdar et al. (2006). This research is significant for understanding the chemical behavior of indoles in various reactions, which is crucial for the development of new synthetic routes in chemistry (Lakhdar et al., 2006).

Photocyclisation Reactions

  • Beck, Mascal, Moody, and Coates (1992) investigated the photocyclisation of halogenoacetyl tryptophol derivatives, which could potentially include compounds similar to 2-(5-chloro-1H-indol-3-yl)acetonitrile. This research provides insights into the formation of complex organic structures via photochemical methods (Beck, Mascal, Moody, & Coates, 1992).

Antibacterial and Antifungal Properties

  • Reddy et al. (2011) explored the synthesis of 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones, demonstrating modest antibacterial and antifungal properties. This suggests potential applications of similar indole-based compounds, like 2-(5-chloro-1H-indol-3-yl)acetonitrile, in developing new antimicrobial agents (Reddy et al., 2011).

Anti-cancer Activities

  • Aksenov et al. (2022) described the transformation of 4'H-spiro[indole-3,5'-isoxazoles] into 2-(1H-Indol-3-yl)acetamides with anticancer properties. These findings open avenues for the development of novel anticancer drugs based on indole derivatives (Aksenov et al., 2022).

Hormone Biosynthesis

  • Kobayashi, Izui, Nagasawa, and Yamada (1993) focused on the role of nitrilase in the biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile. This research is vital in understanding plant growth and development, providing insights into agricultural biotechnology (Kobayashi, Izui, Nagasawa, & Yamada, 1993).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research could focus on the synthesis of “2-(5-chloro-1H-indol-3-yl)acetonitrile” and its derivatives, as well as their potential applications. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFZUNGNGGEESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489130
Record name (5-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-indol-3-yl)acetonitrile

CAS RN

81630-83-3
Record name (5-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-1H-indol-3-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of aqueous formaldehyde (37%, 2.95 mL, 66.0 mmol) and dimethylamine (40%, 5.30 mL, 66.0 mmol) in 20 mL EtOH was cooled to 0° C. 5-Chloroindole (4.0 g, 26.4 mmol) was dissolved in a HOAc:EtOH mixture (1:1, 40 mL) and added dropwise to the reaction mixture. After stirring at this temperature for 2 h, the mixture was allowed to warm to room temperature and stir overnight. The mixture was added to a sat'd solution of NaHCO3. 1 N NaOH was added until the pH was between 9-10. The resulting mixture was extracted with CH2Cl2 (3×). The organics were combined and washed with a sat'd aq. NaCl, dried over MgSO4, filtered and concentrated in vacuo to give 4.65 g (85%) of 5-chloro-3-[(dimethylamino)methyl] indole as a yellow powder. Without further purification, 5-chloro-3-[(dimethylamino)methyl] indole (4.65 g, 22.4 mmol) was dissolved in dimethylformamide (80 mL) at room temperature with stirring. To this was added KCN (2.18 g, 33.5 mmol) in H2O (10 mL). The mixture was warmed to 140° C. and stirred for 14 h. H2O was added and the mixture was extracted with EtOAc (2×). The organics were combined and washed with sat'd brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by SiO2 flash chromatography (3:2, Heptane:EtOAc) to give 2.65 g (63%) of 5-chloroindole-3-acetonitrile. 1H NMR (DMSO-d6, 300 MHz) δ 11.30 (br s, 1 H), 7.63 (s, 1 H), 7.42-7.38 (m, 2 H), 7.05 (d, J=6.0 Hz, 1 H), 5.70 (s, 2 H).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of aqueous formaldehyde (37%, 2.95 mL, 66.0 mmol) and dimethylamine (40%, 5.30 mL, 66.0 mmol) in 20 mL EtOH was cooled to 0° C. 5-Chloroindole (4.0 g, 26.4 mmol) was dissolved in a HOAc:EtOH mixture (1:1, 40 mL) and added dropwise to the reaction mixture. After stirring at this temperature for 2 h, the mixture was allowed to warm to room temperature and stir overnight. The mixture was added to a sat'd solution of NaHCO3. 1 N NaOH was added until the pH was between 9-10. The resulting mixture was extracted with CH2Cl2 (3×). The organics were combined and washed with a sat'd aq. NaCl, dried over MgSO4, filtered and concentrated in vacuo to give 4.65 g (85%) of 5-chloro-3-[(dimethylamino)methyl] indole as a yellow powder. Without further purification, 5-chloro-3-[(dimethylamino)methyl] indole (4.65 g, 22.4 mmol) was dissolved in dimethylformamide (80 mL) at room temperature with stirring. To this was added KCN (2.18 g, 33.5 mmol) in H2O (10 mL). The mixture was warmed to 140° C. and stirred for 14 h. H2O was added and the mixture was extracted with EtOAc (2×). The organics were combined and washed with sat'd brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by SiO2 flash chromatography (3:2, Heptane: EtOAc) to give 2.65 (63%) of 5-chloroindole-3-acetonitrile. 1H NMR (DMSO-d6, 300 MHz) δ 11.30 (br s, 1H), 7.63 (s, 1H), 7.42-7.38 (m, 2H), 7.05 (d, J=6.0 Hz, 1H), 5.70 (s, 2H),
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS See, M Kitagawa, PJ Liao, KH Lee, J Wong… - European Journal of …, 2018 - Elsevier
Selective targeting of cancer cells over normal cells is a key objective of targeted therapy. However few approaches achieve true mechanistic selectivity resulting in debilitating side …
Number of citations: 12 www.sciencedirect.com
R Muller - 2013 - scholar.sun.ac.za
With a cure for HIV and AIDS still absent, non-nucleoside reverse transcriptase inhibitors (NNRTIs) play a major role in the current antiretroviral treatments used, which have shown to …
Number of citations: 1 scholar.sun.ac.za

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